molecular formula C7H8O B15398338 Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde CAS No. 4729-05-9

Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde

Cat. No.: B15398338
CAS No.: 4729-05-9
M. Wt: 108.14 g/mol
InChI Key: DVZTVIVLAFIUFZ-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde (CAS: 7176-16-1) is a bicyclic organic compound featuring a fused cyclopropane and cyclohexene ring system, with an aldehyde functional group at the 6-position. Its molecular formula is C₇H₈O, and it has a molecular weight of 110.15 g/mol . The compound’s strained bicyclo[3.1.0] framework and electron-deficient aldehyde group make it a valuable intermediate in pharmaceutical synthesis, particularly for neurological and psychiatric drug candidates, such as GlyT1 inhibitors and mGlu2 agonists .

Synthetic routes often involve photochemical or thermal cyclization of precursor molecules. For example, describes a multi-step synthesis using reagents like H₂O₂/HCO₂H and tert-BuOK/THF, yielding derivatives of bicyclo[3.1.0]hexane with moderate to high efficiency . The compound’s reactivity is influenced by its strained ring system, enabling unique transformations such as anodic oxidation (e.g., to generate ketone derivatives) .

Properties

CAS No.

4729-05-9

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

bicyclo[3.1.0]hex-2-ene-6-carbaldehyde

InChI

InChI=1S/C7H8O/c8-4-7-5-2-1-3-6(5)7/h1-2,4-7H,3H2

InChI Key

DVZTVIVLAFIUFZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde and related bicyclic aldehydes/ketones:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Therapeutic Use
This compound C₇H₈O 110.15 Aldehyde at C6 7176-16-1 Neurological drug intermediates
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde (Myrtenal) C₁₀H₁₄O 150.22 6,6-dimethyl 564-94-3 Flavoring agents, fragrances
Bicyclo[3.2.1]hexane derivatives Varies ~120–200 SGLT2 inhibitors N/A Type 2 diabetes therapeutics
Bicyclo[2.2.1]hept-2-ene (heptachloro) C₇H₃Cl₇ 344.27 Heptachloro 28680-45-7 Industrial polymer additives

Key Observations:

  • Ring Size and Strain: The bicyclo[3.1.0] system (norbornene analog) has higher angle strain compared to bicyclo[3.1.1] or [3.2.1] systems, enhancing its reactivity in ring-opening or addition reactions .
  • Substituent Effects : The aldehyde group in this compound confers nucleophilic reactivity, whereas methyl or chloro substituents (e.g., in Myrtenal or heptachloro derivatives) alter lipophilicity and stability .

Research Findings and Data

Physicochemical Properties

Property This compound Myrtenal Heptachloro Bicyclo[2.2.1]hept-2-ene
Boiling Point (°C) Not reported 210–215 >300 (decomposes)
Reactivity with Nucleophiles High (aldehyde) Moderate (steric hindrance) Low (inert C-Cl bonds)

Q & A

Basic: What are the common synthetic routes for bicyclo[3.1.0]hex-2-ene-6-carbaldehyde, and how do reaction conditions influence product yield?

Methodological Answer:
Synthesis typically involves functionalizing bicyclo[3.1.0]hexane scaffolds. A key approach is the fluorination of precursor compounds using agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures (-20°C to 0°C) to preserve the bicyclic framework . For aldehydes, oxidation of alcohol intermediates (e.g., bicyclo[3.1.0]hexan-2-ol) with ruthenium-based catalysts under inert atmospheres can yield the carbaldehyde group . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), catalyst loading, and temperature gradients significantly impact yield. For example, low temperatures minimize side reactions like ring-opening, while excess DAST may lead to over-fluorination .

Basic: How can spectroscopic techniques (NMR, IR) characterize the structure and purity of this compound?

Methodological Answer:

  • NMR: 1^1H NMR reveals distinct proton environments: cyclopropane protons (δ 0.5–1.5 ppm), aldehyde protons (δ 9.5–10.5 ppm), and olefinic protons (δ 5.0–6.5 ppm). 13^{13}C NMR identifies sp2^2 carbons (δ 120–140 ppm) and the aldehyde carbon (δ ~190 ppm) .
  • IR: A strong C=O stretch (~1700 cm1^{-1}) confirms the aldehyde group, while cyclopropane C-H stretches appear near 3000–3100 cm1^{-1} .
    Purity is assessed via GC-MS or HPLC, comparing retention times with standards. Contaminants like unreacted alcohols or fluorinated byproducts can be detected through anomalous peaks .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:
Discrepancies often arise from stereoelectronic effects or competing pathways. To address this:

Control Experiments: Vary catalysts (e.g., RuCl3_3 vs. TEMPO) to isolate rate-limiting steps .

Isotopic Labeling: Track intermediates using 13^{13}C or 2^{2}H to identify side reactions (e.g., ring-opening) .

Computational Modeling: DFT calculations predict energy barriers for pathways like carbene additions or radical intermediates, guiding experimental optimization .

Comparative Analysis: Cross-reference with structurally similar compounds (e.g., ethyl 3-(benzyloxy) derivatives) to assess substituent effects on yield .

Advanced: How do computational methods predict the reactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the strained cyclopropane ring may exhibit higher reactivity at bridgehead carbons .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states in Diels-Alder reactions .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity data observed in analogues .

Advanced: What role do stereoelectronic effects play in the reactivity of this compound in cycloaddition reactions?

Methodological Answer:
The bicyclic system imposes angular strain, enhancing reactivity via:

Strained π-Bonds: The exocyclic double bond (C2-C3) participates in [2+2] or [4+2] cycloadditions due to increased electrophilicity .

Stereochemical Control: Endo vs. exo transition states dictate regioselectivity. For example, bulky substituents at C6 favor endo pathways by steric shielding .

Hyperconjugation: Cyclopropane σ-bonds delocalize into adjacent π-systems, stabilizing intermediates like radical or carbocation species . Experimental validation involves trapping intermediates with methanol or thiols .

Advanced: How can this compound derivatives be optimized for pharmacological applications?

Methodological Answer:

Bioisosteric Replacement: Substitute the aldehyde with bioisosteres (e.g., hydroxamic acid) to enhance metabolic stability while retaining target binding .

SAR Studies: Synthesize analogues (e.g., fluorinated or methylated derivatives) and screen against biological targets (e.g., kinases) to map pharmacophore requirements .

Conformational Restriction: Utilize the rigid bicyclic core to pre-organize drug candidates for selective receptor interactions, as seen in nucleoside analogues .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage: Keep in airtight containers under nitrogen to prevent oxidation; incompatible with strong oxidizers (e.g., peroxides) .

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